molecular formula C17H19N5O B6430478 3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile CAS No. 2202050-03-9

3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

Cat. No. B6430478
CAS RN: 2202050-03-9
M. Wt: 309.4 g/mol
InChI Key: YPNJQWAHDKIXBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis and characterization of this compound are critical to understanding it. It’s worth noting that pyrimidine derivatives, which this compound is a part of, have been employed in the design of privileged structures in medicinal chemistry .


Molecular Structure Analysis

The chemical structure of this compound indicates that it is a basic amine with a relatively high molecular weight, which gives it the potential to form hydrogen bonds with other chemical compounds.


Chemical Reactions Analysis

The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It’s also worth noting that pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound can also be used in catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Total Synthesis

The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . This showcases the compound’s potential in the field of synthetic chemistry.

Leukemia Treatment

The compound has structural similarities with Imatinib , one of the most used therapeutic agents to treat leukemia . This suggests potential applications in the development of new drugs for leukemia treatment.

Antibacterial Activity

Derivatives of the compound may show different biological activities such as antibacterial activity . This could be explored further for the development of new antibacterial agents.

Antitumor Activity

The compound could also have potential antitumor activity . This suggests that it could be used in cancer research and potentially in the development of new cancer treatments.

properties

IUPAC Name

3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-13-3-2-6-21-17(13)23-12-14-4-9-22(10-5-14)16-15(11-18)19-7-8-20-16/h2-3,6-8,14H,4-5,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNJQWAHDKIXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile

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